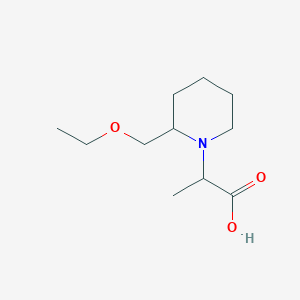

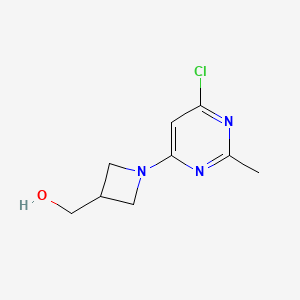

Ácido 2-(2-(etoxi-metil)piperidin-1-il)propanoico

Descripción general

Descripción

The compound “2-(2-(Ethoxymethyl)piperidin-1-yl)propanoic acid” contains several functional groups. It has a piperidine ring, which is a common motif in many pharmaceuticals and natural products. Attached to the piperidine ring is an ethoxymethyl group, which could potentially be used as a protecting group in organic synthesis. The compound also contains a propanoic acid moiety, which is a carboxylic acid and could participate in various reactions such as esterification or amide formation .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The piperidine ring is a six-membered ring with one nitrogen atom, which makes it a heterocycle. The ethoxymethyl and propanoic acid groups are attached to different carbon atoms on the piperidine ring .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The piperidine ring could potentially undergo reactions at the nitrogen atom, such as alkylation or acylation. The ethoxymethyl group could potentially be used as a protecting group and removed under certain conditions. The carboxylic acid group is quite reactive and could participate in various reactions such as esterification or amide formation .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a carboxylic acid group could make the compound acidic. The compound is likely to be solid at room temperature, and its solubility would depend on factors such as polarity and the presence of hydrogen-bonding groups .Aplicaciones Científicas De Investigación

Diseño y síntesis de fármacos

Las piperidinas se encuentran entre los fragmentos sintéticos más importantes para el diseño de fármacos . Desempeñan un papel significativo en la industria farmacéutica . El desarrollo de métodos rápidos y rentables para la síntesis de piperidinas sustituidas es una tarea importante de la química orgánica moderna .

Aplicaciones anticancerígenas

Los derivados de piperidina se están utilizando de diferentes maneras como agentes anticancerígenos . Se ha encontrado que varios alcaloides de piperidina aislados de hierbas naturales exhiben efectos antiproliferativos y antimetastásicos en varios tipos de cáncer .

Aplicaciones antivirales

Los derivados de piperidina también tienen aplicaciones antivirales potenciales . Su estructura química única se puede aprovechar para inhibir la replicación viral.

Aplicaciones antimaláricas

Los compuestos basados en piperidina se han estudiado por sus propiedades antimaláricas . Potencialmente pueden interferir con el ciclo de vida del parásito de la malaria.

Aplicaciones antimicrobianas y antifúngicas

Los derivados de piperidina han mostrado propiedades antimicrobianas y antifúngicas . Pueden inhibir el crecimiento de ciertas bacterias y hongos, lo que los convierte en candidatos potenciales para nuevos fármacos antimicrobianos.

Aplicaciones antihipertensivas

Los derivados de piperidina se pueden utilizar como agentes antihipertensivos . Potencialmente pueden ayudar a controlar la presión arterial alta.

Aplicaciones analgésicas y antiinflamatorias

Los derivados de piperidina tienen propiedades analgésicas (alivian el dolor) y antiinflamatorias . Potencialmente pueden usarse en el manejo del dolor y la inflamación.

Aplicaciones antipsicóticas

Los derivados de piperidina potencialmente pueden utilizarse como agentes antipsicóticos . Potencialmente pueden ayudar en el manejo de trastornos de salud mental como la esquizofrenia.

Mecanismo De Acción

- The primary target of this compound is not explicitly mentioned in the available literature. However, it belongs to the class of alpha amino acids and derivatives . Further research would be needed to identify specific molecular targets.

- Piperidine derivatives, in general, are involved in various metabolic pathways due to their structural versatility .

Target of Action

Biochemical Pathways

Result of Action

Análisis Bioquímico

Biochemical Properties

2-(2-(Ethoxymethyl)piperidin-1-yl)propanoic acid plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with several key enzymes involved in metabolic pathways. For instance, it can act as a substrate for certain esterases, leading to the hydrolysis of the ethoxymethyl group. Additionally, 2-(2-(Ethoxymethyl)piperidin-1-yl)propanoic acid can bind to specific protein receptors, influencing their activity and downstream signaling pathways. These interactions are crucial for understanding the compound’s role in cellular metabolism and its potential therapeutic applications .

Cellular Effects

The effects of 2-(2-(Ethoxymethyl)piperidin-1-yl)propanoic acid on various cell types and cellular processes are profound. In particular, this compound has been observed to modulate cell signaling pathways, including those involved in cell growth and differentiation. For example, it can influence the expression of genes related to cell cycle regulation and apoptosis. Furthermore, 2-(2-(Ethoxymethyl)piperidin-1-yl)propanoic acid affects cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting energy production and biosynthetic processes .

Molecular Mechanism

At the molecular level, 2-(2-(Ethoxymethyl)piperidin-1-yl)propanoic acid exerts its effects through several mechanisms. One primary mechanism involves its binding to specific biomolecules, such as enzymes and receptors. This binding can result in either inhibition or activation of the target molecules, depending on the context. For instance, the compound may inhibit the activity of certain enzymes by occupying their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, 2-(2-(Ethoxymethyl)piperidin-1-yl)propanoic acid can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The temporal effects of 2-(2-(Ethoxymethyl)piperidin-1-yl)propanoic acid in laboratory settings have been studied to understand its stability and long-term impact on cellular function. Over time, the compound may undergo degradation, leading to the formation of metabolites with distinct biological activities. Studies have shown that prolonged exposure to 2-(2-(Ethoxymethyl)piperidin-1-yl)propanoic acid can result in sustained changes in cellular metabolism and gene expression, highlighting the importance of considering temporal dynamics in experimental designs .

Dosage Effects in Animal Models

In animal models, the effects of 2-(2-(Ethoxymethyl)piperidin-1-yl)propanoic acid vary with dosage. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At higher doses, it can lead to toxic effects, including cellular damage and impaired organ function. These dosage-dependent effects underscore the need for careful optimization of dosing regimens in preclinical studies to balance efficacy and safety .

Metabolic Pathways

2-(2-(Ethoxymethyl)piperidin-1-yl)propanoic acid is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can be metabolized by esterases, leading to the release of the ethoxymethyl group and the formation of propanoic acid derivatives. These metabolites can further participate in metabolic reactions, influencing metabolic flux and the levels of key metabolites. Understanding these pathways is essential for elucidating the compound’s overall impact on cellular metabolism .

Transport and Distribution

The transport and distribution of 2-(2-(Ethoxymethyl)piperidin-1-yl)propanoic acid within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the uptake and intracellular localization of the compound, ensuring its availability at target sites. Additionally, the compound’s distribution can be influenced by its physicochemical properties, such as solubility and membrane permeability .

Subcellular Localization

The subcellular localization of 2-(2-(Ethoxymethyl)piperidin-1-yl)propanoic acid is critical for its activity and function. The compound may be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications. This localization can affect the compound’s interactions with biomolecules and its overall biological activity. For example, nuclear localization may enable the compound to modulate gene expression directly, while mitochondrial localization could influence energy metabolism .

Propiedades

IUPAC Name |

2-[2-(ethoxymethyl)piperidin-1-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO3/c1-3-15-8-10-6-4-5-7-12(10)9(2)11(13)14/h9-10H,3-8H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJJMEDXFFZTBLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1CCCCN1C(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

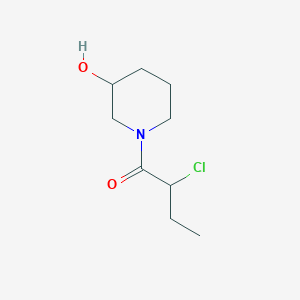

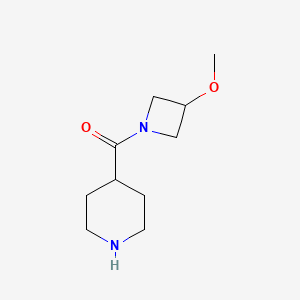

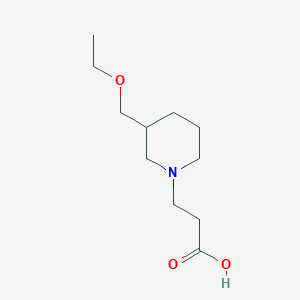

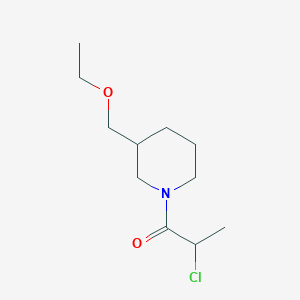

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)propanoic acid](/img/structure/B1476768.png)

![6-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)nicotinic acid](/img/structure/B1476770.png)

![6-(6-Chloro-2-cyclopropylpyrimidin-4-yl)-3-oxa-6-azabicyclo[3.1.1]heptane](/img/structure/B1476771.png)